molecular formula C18H11NO3S B2795720 (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 801227-65-6

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No. B2795720
M. Wt: 321.35
InChI Key: HIMBINHOUAYCOC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and two furan rings, which are oxygen-containing heterocycles. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole and furan rings in separate steps, followed by their connection via the prop-2-en-1-one linker. The exact methods would depend on the specific reactions used.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these rings and the double bond. The benzothiazole and furan rings likely contribute to the compound’s stability and reactivity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole and furan rings, as well as the double bond. It might undergo reactions typical for these types of structures, such as electrophilic aromatic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent atoms and bonds.


Scientific Research Applications

Bioactive Furanyl- and Thienyl-Substituted Compounds

Furan and thiophene derivatives, as structural units, play a critical role in drug design due to their bioactive properties. These compounds, including those with furanyl and thienyl substituents, have been extensively explored in medicinal chemistry, particularly in the context of purine and pyrimidine nucleobases, nucleosides, and analogues. These derivatives demonstrate significant antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, highlighting their importance in developing therapies for various conditions (Ostrowski, 2022).

Structure-Activity Relationships of Thiophene Derivatives

Research on thiophene derivatives, including those with furan and benzothiazole rings, provides insights into their therapeutic properties across various biological systems. These studies contribute to understanding how modifications to the thiophene moiety affect biological activity, offering a pathway to novel drug development (Drehsen & Engel, 1983).

Arylmethylidenefuranones in Organic Synthesis

Arylmethylidene derivatives of 3H-furan-2-ones, reacting with various nucleophiles, lead to a plethora of acyclic, cyclic, and heterocyclic compounds. This chemical diversity underpins the synthesis of many pharmacologically relevant compounds, showcasing the compound's utility in medicinal chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are recognized for their varied pharmacological activities, such as antiviral, antimicrobial, and anticancer properties. The presence of the benzothiazole moiety in a compound's structure significantly enhances its biological activity, making it a focal point in drug discovery and development (Bhat & Belagali, 2020).

Antioxidant and Anti-inflammatory Activities

Benzofused thiazole derivatives have shown promising results in vitro for antioxidant and anti-inflammatory activities. These findings support the potential of benzothiazole-containing compounds in developing new therapeutic agents targeting oxidative stress and inflammation (Raut et al., 2020).

Safety And Hazards

As with any chemical compound, handling “(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one” would require appropriate safety measures. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound.


Future Directions

The study of such complex organic compounds is a vibrant field of research, with potential applications in various areas such as drug discovery, materials science, and more. Future research might focus on exploring the properties and potential uses of this compound.


properties

IUPAC Name

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3S/c20-14(15-5-3-11-21-15)9-7-12-8-10-16(22-12)18-19-13-4-1-2-6-17(13)23-18/h1-11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMBINHOUAYCOC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.